molecular formula C7H5Br2NO B8052767 1-(4,6-Dibromopyridin-2-YL)ethanone

1-(4,6-Dibromopyridin-2-YL)ethanone

Cat. No.: B8052767
M. Wt: 278.93 g/mol
InChI Key: ZMTPLSHWCQDKOX-UHFFFAOYSA-N
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Description

1-(4,6-Dibromopyridin-2-YL)ethanone is a chemical compound with the molecular formula C₇H₅Br₂NO and a molecular weight of 278.93 g/mol It is a derivative of pyridine, characterized by the presence of two bromine atoms at positions 4 and 6 on the pyridine ring and an ethanone group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,6-Dibromopyridin-2-YL)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-acetylpyridine. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dibromopyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

1-(4,6-Dibromopyridin-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,6-Dibromopyridin-2-YL)ethanone involves its interaction with specific molecular targets. The bromine atoms and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, influencing various biochemical pathways and processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine atoms and the ethanone group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-(4,6-dibromopyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-7(9)10-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTPLSHWCQDKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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